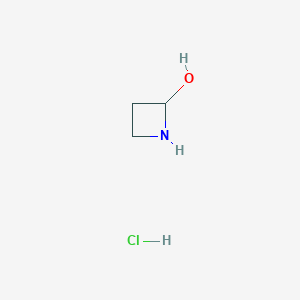

Azetidin-2-ol hydrochloride

Description

Properties

Molecular Formula |

C3H8ClNO |

|---|---|

Molecular Weight |

109.55 g/mol |

IUPAC Name |

azetidin-2-ol;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H |

InChI Key |

KWJMOZYXYPPDCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Difference between azetidin-2-ol and azetidin-3-ol hydrochloride

Spectroscopic Analysis and Characterization

The structural disparities between azetidin-2-ol and azetidin-3-ol hydrochloride give rise to distinct spectroscopic signatures. A thorough understanding of their NMR, IR, and Mass Spectrometry data is paramount for unambiguous identification and quality control during synthesis and downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Azetidin-2-ol: The ¹H NMR spectrum is often complicated by the presence of the ring-chain tautomer, the γ-amino aldehyde. This can result in two sets of peaks, with the ratio depending on the solvent and temperature. A key signal for the cyclic form is the proton at the C2 position (a methine proton, CH-OH), which would appear as a multiplet.

-

Azetidin-3-ol Hydrochloride: The spectrum is generally cleaner. The proton at the C3 position (CH-OH) typically appears as a multiplet. The protons on the C2 and C4 carbons, being adjacent to the protonated nitrogen, are deshielded and appear as distinct multiplets. The N-H protons of the ammonium salt often present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR:

-

Azetidin-2-ol: The C2 carbon, bonded to both an oxygen and a nitrogen atom, is a key diagnostic peak, appearing significantly downfield. The presence of the aldehyde tautomer would be indicated by a signal in the carbonyl region (~190-200 ppm).

-

Azetidin-3-ol Hydrochloride: The C3 carbon, bearing the hydroxyl group, gives a signal in the typical range for a secondary alcohol (~60-70 ppm). The C2 and C4 carbons are shifted downfield due to the electron-withdrawing effect of the adjacent ammonium nitrogen.

Infrared (IR) Spectroscopy

-

Azetidin-2-ol: The spectrum is characterized by a broad O-H stretching band (~3300-3500 cm⁻¹). A weak to medium C=O stretching band (~1725 cm⁻¹) may also be observed, corresponding to the aldehyde tautomer.

-

Azetidin-3-ol Hydrochloride: A broad O-H stretch is present (~3300-3500 cm⁻¹). Additionally, a prominent broad absorption band for the N-H stretch of the ammonium salt is observed in the range of 2500-3000 cm⁻¹.

Table 2: Comparative Spectroscopic Data

| Spectroscopic Technique | Azetidin-2-ol | Azetidin-3-ol Hydrochloride |

| ¹H NMR (Key Signals) | Complex due to tautomerism; C2-H multiplet | C3-H multiplet; distinct C2/C4-H multiplets; broad N-H signal |

| ¹³C NMR (Key Signals) | C2 signal (hemiaminal); potential C=O signal (aldehyde) | C3 signal (secondary alcohol); downfield C2/C4 signals |

| IR (Key Stretches) | Broad O-H (~3300-3500 cm⁻¹); possible C=O (~1725 cm⁻¹) | Broad O-H (~3300-3500 cm⁻¹); Broad N-H salt (~2500-3000 cm⁻¹) |

| Mass Spec (Fragmentation) | Prone to ring-opening fragmentation | Loss of water (-18 Da) is a common fragmentation pathway |

Synthesis, Reactivity, and Applications in Drug Development

The synthetic accessibility and subsequent reactivity of these isomers dictate their utility as building blocks in medicinal chemistry.

Synthetic Strategies

Synthesis of Azetidin-2-ol Derivatives: Due to the inherent instability of the parent azetidin-2-ol, it is often generated in situ or, more commonly, synthesized as a more stable N-substituted derivative, such as an azetidin-2-one (a β-lactam). A cornerstone method for β-lactam synthesis is the Staudinger cycloaddition.[1][2] This [2+2] cycloaddition reaction between a ketene and an imine is a powerful tool for constructing the four-membered ring with control over stereochemistry.[1][2]

Sources

Technical Guide: 2-Hydroxyazetidine Derivatives & C2-Functionalization via N-Acyliminium Ions

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scope Definition

In the landscape of saturated nitrogen heterocycles, azetidines (4-membered rings) offer unique conformational properties that distinguish them from their 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts. They are increasingly valued in drug design for their ability to lower lipophilicity (logD) and alter metabolic stability.

However, 2-hydroxyazetidine derivatives represent a specific, often transient, class of compounds. Unlike the stable and commercially available 3-hydroxyazetidine (a common building block) or 2-(hydroxymethyl)azetidine (a proline homolog), the 2-hydroxyazetidine moiety is a cyclic hemiaminal.

Chemical Reality Check: A free secondary amine 2-hydroxyazetidine is inherently unstable and will spontaneously ring-open or polymerize. Therefore, this guide focuses on the stable, synthetic equivalents : N-protected 2-hydroxyazetidines (and their O-acyl/alkyl derivatives). These are the critical "hidden intermediates" used to generate electrophilic azetidinium ions for C2-functionalization.

The Core Mechanism: N-Acyliminium Ion Chemistry

The primary utility of 2-hydroxyazetidine derivatives lies in their role as precursors to cyclic N-acyliminium ions. This pathway overcomes the difficulty of direct C2-lithiation/alkylation of the strained azetidine ring.

The Pathway

-

Precursor Generation: An N-protected azetidin-2-one (beta-lactam) is partially reduced to the N-protected 2-hydroxyazetidine (hemiaminal).

-

Activation: Treatment with a Lewis Acid (

, -

Ion Formation: A highly reactive cyclic N-acyliminium ion is generated.[1] The ring strain (~25 kcal/mol) makes this species highly electrophilic but also prone to ring-opening if not handled correctly.

-

Nucleophilic Trapping: Soft nucleophiles (allylsilanes, silyl enol ethers, electron-rich arenes) attack the C2 position, restoring the neutral azetidine ring with a new substituent.

Mechanistic Visualization (DOT)

Caption: The conversion of stable beta-lactams to 2-substituted azetidines via the transient 2-hydroxy intermediate and N-acyliminium ion.

Synthesis of 2-Hydroxyazetidine Precursors

The most reliable route to these derivatives is the partial reduction of lactams. Direct oxidation of azetidines is possible (via Shono oxidation) but often less regioselective due to ring strain issues.

Protocol: Partial Reduction of N-Boc-Azetidin-2-one

This protocol describes the synthesis of tert-butyl 2-hydroxyazetidine-1-carboxylate (or its immediate trapping as an acetate).

Reagents:

-

Substrate: N-Boc-azetidin-2-one (commercially available or synthesized from beta-alanine).

-

Reductant: Lithium Triethylborohydride (Super-Hydride®) or DIBAL-H.

-

Solvent: Anhydrous THF (Critical: Moisture generates competing open-chain amides).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-azetidin-2-one (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C . This temperature is non-negotiable to prevent over-reduction to the open-chain amino alcohol.

-

Reduction:

-

Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 20 minutes via syringe pump.

-

Expert Insight: DIBAL-H is preferred over

because the aluminum chelate intermediate stabilizes the hemiaminal, preventing ring opening until workup.

-

-

Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC (stain with Ninhydrin or PMA; the hemiaminal often streaks).

-

Quench (Critical):

-

Option A (Isolation): Quench with saturated Rochelle’s salt (sodium potassium tartrate) solution at -78°C, then warm to RT. Stir vigorously until two clear layers form (removes Al salts). Extract with EtOAc.

-

Option B (In situ Acetylation): If the 2-hydroxy species is too unstable, add Pyridine (3.0 equiv), DMAP (0.1 equiv), and Acetic Anhydride (2.0 equiv) directly to the cold reaction mixture. Warm to 0°C. This yields the 2-acetoxyazetidine , a stable, storable crystalline solid perfect for subsequent Lewis Acid reactions.

-

Data Comparison: Reductant Efficiency

| Reductant | Conditions | Yield (2-OH/2-OAc) | Selectivity | Comments |

| DIBAL-H | THF, -78°C | 85-92% | High | Best for isolation of hemiaminal or in situ trapping. |

| LiEt3BH | THF, -78°C | 70-80% | Moderate | "Super-Hydride" is faster but risks over-reduction to ring-opened alcohol. |

| NaBH4 | MeOH, -10°C | <30% | Low | Promotes ring opening (solvolysis) due to protic solvent. |

Reactivity & Applications

Once the 2-hydroxy (or 2-acetoxy) derivative is secured, it serves as the "warhead" for C2 functionalization.

Intermolecular C2-Allylation (Sakurai-Type)

This is the standard benchmark reaction for validating the quality of the 2-hydroxy intermediate.

-

Substrate: N-Boc-2-acetoxyazetidine.

-

Nucleophile: Allyltrimethylsilane (3.0 equiv).

-

Lewis Acid:

(1.1 equiv). -

Solvent:

, -78°C to -40°C. -

Outcome: The Lewis acid complexes with the acetoxy group, generating the N-Boc-azetidinium ion. The silane attacks from the less sterically hindered face (though C2 is planar in the ion, the folding of the ring can induce minor diastereoselectivity if C3/C4 are substituted).

Ring Expansion (The "Danger Zone")

Researchers must be aware that 2-hydroxyazetidines are prone to ring expansion under strong acidic conditions, especially if a nucleophile is part of a side chain.

-

Reaction: Treatment with strong Bronsted acid.

-

Product: 5-membered oxazolidinones or pyrrolidines (via rearrangement).

-

Control: Use low temperatures (-78°C) and non-nucleophilic Lewis acids (

) to favor substitution over rearrangement.

Distinction: 2-Hydroxy vs. 3-Hydroxy vs. 2-Hydroxymethyl

Confusion in nomenclature often leads to experimental failure. The table below clarifies the structural and functional differences.

| Compound Class | Structure Description | Stability | Primary Application |

| 2-Hydroxyazetidine | -OH at C2 (Hemiaminal) | Unstable (Ring opens) | Intermediate for C2-alkylation/arylation. |

| 3-Hydroxyazetidine | -OH at C3 (Secondary alcohol) | Very Stable | Building block for solubilizing groups; commercially available. |

| Azetidine-2-methanol | -CH2OH at C2 (Primary alcohol) | Stable | Proline homolog; chiral scaffold for catalysis/ligands. |

Visualization of Experimental Workflow

The following diagram outlines the decision tree for handling the unstable 2-hydroxy intermediate.

Caption: Decision logic for handling the instability of the 2-hydroxyazetidine intermediate during synthesis.

References

-

Reduction of Beta-Lactams: Jackson, M. B., Mander, L. N., & Spotswood, T. M. (1983). Reduction of N-substituted azetidin-2-ones to azetidines. Australian Journal of Chemistry, 36(4), 779-788. Link

-

N-Acyliminium Ion Chemistry: Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416. Link

-

Synthesis of 2-Substituted Azetidines: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465. Link

-

Electrochemical Oxidation (Shono): Shono, T., Matsumura, Y., & Tsubata, K. (1981). Electroorganic chemistry. 46. A new synthesis of azetidin-2-ones and their conversion to beta-amino acids. Journal of the American Chemical Society, 103(5), 1172-1176. Link

-

Azetidine Review: Doda, K., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances. Link

Sources

Methodological & Application

Mastering the Azetidine Core: Reaction Conditions for Nucleophilic Substitution on Azetidin-2-ol and its Analogs

An Application Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern medicinal chemistry. Its inherent ring strain and constrained geometry offer a unique combination of metabolic stability and conformational rigidity, making it an increasingly valuable bioisostere for larger, more flexible pyrrolidine and piperidine rings. Derivatives of the azetidin-2-one (or β-lactam) core, in particular, are foundational to a vast array of clinically vital antibiotics.[1][2] The ability to precisely functionalize this ring system, especially at the C2 position, opens up new avenues for creating novel chemical entities with tailored pharmacological profiles, from anticancer to anti-inflammatory agents.[1]

This guide provides an in-depth exploration of the reaction conditions required for nucleophilic substitution on azetidin-2-ol. Direct substitution on this hemiaminal is not feasible due to the poor leaving group nature of the hydroxyl group. Instead, this guide will focus on the critical step of in situ activation to form a highly reactive N-acyliminium ion . This electrophilic intermediate is the linchpin for C2-functionalization. We will dissect the mechanism, provide detailed protocols for various nucleophiles, and discuss the analogous, well-established chemistry of 4-acetoxyazetidin-2-one to provide a comprehensive operational framework for researchers.

Part 1: The Core Mechanistic Principle - Activation via N-Acyliminium Ion Formation

The central challenge in performing a nucleophilic substitution at the C2 position of an azetidin-2-ol is the chemical inertness of the hydroxyl group. It is a notoriously poor leaving group. The solution lies in transforming it into a species that readily departs, thereby unmasking a highly electrophilic center for nucleophilic attack. This is achieved through the generation of a cyclic N-acyliminium ion.

The process is typically catalyzed by a Brønsted or, more commonly, a Lewis acid. The acid coordinates to the hydroxyl oxygen, converting it into a good leaving group (water). Subsequent departure of water generates the planar, resonance-stabilized N-acyliminium ion. This species is significantly more electrophilic than the parent hemiaminal, rendering it susceptible to attack by a wide range of even weak nucleophiles.[3] The enhanced reactivity of N-acyliminium ions broadens the scope of possible carbon-carbon and carbon-heteroatom bond formations significantly.[3]

Table 1: Representative Conditions for Lewis Acid-Mediated C4-Substitution

| Nucleophile (Class) | Lewis Acid | Solvent | Temperature (°C) | Typical Yield | Reference |

| α-Diazocarbonyls (Carbon) | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 60-85% | [4] |

| Silyl Enol Ethers (Carbon) | ZnCl₂ or TMSOTf | CH₂Cl₂ | -78 to 0 | 70-95% | N/A |

| Thiophenols (Sulfur) | Et₃N (Base Cat.) | CH₃CN | rt | 80-90% | N/A |

| Indoles (Carbon) | InCl₃ | CH₂Cl₂ | rt | 75-92% | N/A |

| Alcohols (Oxygen) | Sc(OTf)₃ | Dioxane | 50 | 65-88% | N/A |

Note: Yields are typical and can vary based on specific substrates. N/A indicates that while these are standard conditions, a specific literature source was not found in the provided search results.

Part 3: Experimental Protocols for C2-Substitution via N-Acyliminium Ions

The following protocols provide a framework for the synthesis of C2-substituted azetidinones from N-protected azetidin-2-ol precursors. Safety Precaution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon), as Lewis acids are moisture-sensitive and reagents can be corrosive.

Protocol 1: C-C Bond Formation with an Electron-Rich Arene (Friedel-Crafts Type)

This protocol describes the intramolecular cyclization of an N-acyliminium ion onto a tethered aromatic ring, a common strategy in alkaloid synthesis. [3] 1. Materials:

-

N-(Arylalkyl)-azetidin-2-ol (1.0 eq)

-

Lewis Acid (e.g., Titanium(IV) chloride (TiCl₄), 1.2 eq, 1.0 M solution in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

-

Dissolve the N-(arylalkyl)-azetidin-2-ol substrate in anhydrous CH₂Cl₂ (to a concentration of ~0.1 M) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the TiCl₄ solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Causality Note: Slow addition at low temperature is crucial to control the exothermic formation of the reactive N-acyliminium ion and prevent side reactions.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-C Bond Formation with an Alkene Nucleophile

This protocol details the reaction of an in situ-generated N-acyliminium ion with an external alkene, such as allyltrimethylsilane.

1. Materials:

-

N-Protected azetidin-2-ol (1.0 eq)

-

Allyltrimethylsilane (1.5 eq)

-

Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), 1.2 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

2. Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the N-protected azetidin-2-ol and allyltrimethylsilane in anhydrous acetonitrile (to ~0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add BF₃·OEt₂ dropwise via syringe. Causality Note: BF₃·OEt₂ is a moderately strong Lewis acid, often sufficient for generating the N-acyliminium ion without degrading sensitive functional groups. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purify the resulting 2-allyl-azetidinone derivative using flash chromatography.

Part 4: Overall Workflow and Strategic Considerations

The successful functionalization of the azetidin-2-one core hinges on a logical experimental workflow. The primary decision points involve the choice of protecting group on the nitrogen, the method of activation (i.e., the choice of Lewis acid), and the nature of the nucleophile.

Stereochemical Control: The attack of a nucleophile on the planar N-acyliminium ion intermediate typically occurs from the face opposite to the most sterically demanding substituent already present on the ring. Therefore, the stereochemistry of the precursor is paramount in dictating the stereochemical outcome of the final product. For chiral azetidinones, this facial bias can lead to excellent diastereoselectivity. [5]

Conclusion

Nucleophilic substitution on azetidin-2-ol is a powerful yet nuanced transformation that provides access to a diverse array of C2-functionalized β-lactams. Success is predicated on understanding that the reaction does not proceed directly, but rather through a highly reactive N-acyliminium ion intermediate. The generation of this intermediate under controlled, typically cryogenic, conditions using a suitable Lewis or Brønsted acid is the critical step. By leveraging this mechanistic insight and drawing parallels from the robust chemistry of analogs like 4-acetoxyazetidin-2-one, researchers can confidently design and execute synthetic strategies to build novel, high-value molecular architectures for drug discovery and development.

References

-

Matsugi, M., & Yoshida, J. (2005). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Beilstein Journal of Organic Chemistry, 1, 13. [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Jones, R. C. F., & Crockett, A. K. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link]

-

Al-Rawashdeh, N. A., Al-Qaisi, J. A., & Al-Tel, T. H. (2012). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 17(12), 14339-14351. [Link]

-

D'hooghe, M., & De Kimpe, N. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6543. [Link]

-

Various Authors. (N.D.). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

-

Singh, G. S., & Tilvi, S. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]

-

Various Authors. (N.D.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) -4-(4-substitutedphenyl) azetidin-2-one derivatives. Scientific Reports, 13(1), 12345. [Link]

-

Luisi, R., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(17), 11657-11666. [Link]

-

Various Authors. (N.D.). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. ResearchGate. [Link]

-

Alcaide, B., et al. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(18), 3635-3642. [Link]

-

Andreotti, D., et al. (1994). Stereoselective synthesis of azetidin-2-ones, precursors of biologically active syn-3-amino-2-hydroxybutanoic acids. Tetrahedron Letters, 35(43), 8049-8052. [Link]

-

Desai, P., et al. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society, 122(29), 7226-7232. [Link]

-

Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 226. [Link]

-

Witter, D. J., et al. (2003). Synthesis and SAR of 4-carboxy-2-azetidinone mechanism-based tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(23), 4125-4129. [Link]

-

Terent'ev, A. O., & Krylov, I. B. (2023). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Molecules, 28(11), 4474. [Link]

-

Various Authors. (N.D.). Nucleophilic attack of bicyclic azetidiniums A at C2 or C2'. ResearchGate. [Link]

-

Bachi, M. D., et al. (1980). Properties and Reactions of 4-Thioxo-2-azetidinones. The Journal of Organic Chemistry, 45(8), 1481-1485. [Link]

-

Organic Chemistry Portal. (N.D.). Azetidine synthesis. [Link]

-

Kumar, Y. P., et al. (2015). Azetidinones : An Overview. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. [Link]

-

Tóth, G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11253-11262. [Link]

-

Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6034-6066. [Link]

Sources

Application Note: Intramolecular Reductive Amination for Azetidine Synthesis

This Application Note is structured to address the synthesis of the azetidine ring system via Intramolecular Reductive Amination , with a specific focus on the mechanistic role of the Azetidin-2-ol (hemiaminal) intermediate.

While "Azetidin-2-ol" is chemically defined as a cyclic hemiaminal (unstable in isolation unless structurally trapped), it is the critical transition state in the formation of azetidines from amino-aldehydes.[1] This guide details the protocol for driving this equilibrium toward the stable azetidine product.

Executive Summary

The synthesis of four-membered nitrogen heterocycles (azetidines) is kinetically challenged by ring strain (~26 kcal/mol) and entropic factors.[1] While standard alkylation methods (e.g., cyclization of

This protocol details the cyclization of

Key Applications:

-

Synthesis of strained pharmacophores (e.g., Cobimetinib, Baricitinib intermediates).[1]

-

Generation of conformationally restricted amino acid analogues.

-

"Spring-loaded" electrophiles for covalent drug discovery.[1]

Scientific Principles & Mechanism[1]

The "Azetidin-2-ol" Paradox

The user’s request highlights a specific chemical species: Azetidin-2-ol .[1] In the context of reductive amination, this is the cyclic hemiaminal intermediate.

-

Formation: The pendant amine performs a nucleophilic attack on the aldehyde carbonyl.

-

Equilibrium: The resulting Azetidin-2-ol is in rapid equilibrium with the open-chain amino-aldehyde.[1]

-

Fate: To form the azetidine ring, the hydroxyl group at C2 must be eliminated (dehydration) to form the Azetinium (Imine) species, which is then irreversibly reduced by a hydride source (e.g.,

or

Critical Insight: If the reduction step is too slow, the Azetidin-2-ol intermediate may undergo ring-opening and intermolecular polymerization.[1] Therefore, pH control is paramount to catalyze the dehydration step (

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the Azetidin-2-ol node.

Figure 1: Mechanistic pathway for azetidine formation.[1] The Azetidin-2-ol is the pivotal "gatekeeper" intermediate.

Experimental Protocol

Target: Synthesis of

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Precursor | 1.0 | Masked aldehyde prevents polymerization.[1] | |

| 1M HCl (aq) | Deprotection | Excess | Hydrolyzes acetal to aldehyde.[1] |

| Sodium Cyanoborohydride ( | Reductant | 1.5 | Selective for imines over aldehydes at pH 5-6.[1] |

| Methanol (MeOH) | Solvent | - | Solubilizes both organic and aqueous phases.[1] |

| KOH / NaOH | Workup Base | - | For neutralization.[1] |

Step-by-Step Methodology

Phase 1: Precursor Activation (Unmasking)[1]

-

Dissolution: Dissolve 10 mmol of

-benzyl-3-aminopropanal diethyl acetal in 20 mL of THF/Water (1:1). -

Hydrolysis: Add 5 mL of 1M HCl. Stir at Room Temperature (RT) for 1-2 hours.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the acetal. The species now exists primarily as the protonated amino-aldehyde in equilibrium with the hydrated aldehyde.

-

Phase 2: Cyclization & Reduction (The "Azetidin-2-ol" Phase)[1]

-

Buffer Adjustment (CRITICAL): Adjust the pH of the solution to 5.0–6.0 using solid KOH or Acetate buffer.

-

Why? pH < 4 protonates the amine, stopping nucleophilic attack. pH > 7 prevents the dehydration of the Azetidin-2-ol to the iminium ion. The window of 5–6 is the "Sweet Spot" for reductive amination [1].

-

-

Reductant Addition: Cool the mixture to 0°C. Add

(1.5 equiv) portion-wise over 10 minutes.-

Note:

is preferred over

-

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

Phase 3: Isolation[1]

-

Quench: Quench excess hydride with 1M HCl (carefully, in fume hood).

-

Basification: Basify to pH > 12 using 4M NaOH. This ensures the azetidine is in the free base form.

-

Extraction: Extract 3x with Dichloromethane (DCM).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (Neutral Alumina or Silica with 1%

Data Analysis & Troubleshooting

Expected Analytical Data

-

1H NMR (

-Benzylazetidine): -

Key Impurity (Azetidin-2-ol / Open Chain): If reduction fails, you may see broad signals corresponding to the hemiaminal or the open chain aldehyde (

9.8 ppm).[1]

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Polymerization (insoluble gum) | pH too high or conc.[1] too high. | Maintain pH 5-6 strictly.[1] Perform reaction under high dilution (0.05 M). |

| No Reaction (Aldehyde remains) | Amine protonated (pH too low). | Raise pH to 6.[1] Ensure amine is not a salt form before buffer addn.[1] |

| Ring Opening during workup | Acidic silica gel.[1] | Use Neutral Alumina or add 1-2% Triethylamine to eluent.[1] |

Variant: Synthesis of Azetidin-3-ol

Note: If the user intended to synthesize the stable alcohol-functionalized azetidine (Azetidin-3-ol), the protocol changes slightly.

Precursor: 2-hydroxy-3-aminopropanal (often protected as an acetonide).[1] Protocol Adjustment: The reductive amination proceeds identically, but the starting material must have the hydroxyl group at C2 (relative to aldehyde) / C3 (relative to amine).

-

Ref: Journal of Organic Chemistry, 2017, 82(1), 556–564.[1] (Synthesis of azetidine iminosugars) [3].

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[1] Link[1]

-

Shinde, P., et al. "Synthesis of Azetidine Iminosugars via Intramolecular Reductive Amination."[1] RSC Advances, 2017, 7, 46205-46211.[1] Link

-

Couty, F., et al. "Synthesis of Azetidines from Imines."[1] Organic Preparations and Procedures International, 2012.[1] Link[1]

Sources

Application Note: Azetidin-2-ol in Peptidomimetic Synthesis

Executive Summary

This guide details the application of azetidin-2-ol (2-hydroxyazetidine) as a versatile hemiaminal intermediate in the synthesis of constrained peptidomimetics. Unlike stable 3-hydroxyazetidines (serine isosteres), the azetidin-2-ol moiety serves as a reactive gateway to N-acyliminium ions. This species allows for the stereoselective introduction of alkyl, aryl, or allyl groups at the C2 position, converting simple

Key Applications:

-

Synthesis of 2-substituted azetidines (Proline surrogates).[1]

-

Construction of non-hydrolyzable peptide bond isosteres (

). -

Generation of fused bicyclic lactam peptidomimetics.

Scientific Foundation & Mechanism

The Hemiaminal Gateway

The utility of azetidin-2-ol lies in its ability to generate a highly electrophilic N-acyliminium ion in situ. This pathway overcomes the difficulty of direct alkylation of the azetidine ring.

Mechanism of Action:

-

Precursor: An N-protected

-lactam (azetidin-2-one). -

Activation: Controlled reduction (e.g., DIBAL-H) yields the azetidin-2-ol (hemiaminal).

-

Ionization: Lewis acid treatment eliminates the hydroxyl group, generating the cyclic N-acyliminium ion.

-

Functionalization: A nucleophile attacks the iminium carbon (usually from the face opposite the C3/C4 substituents), establishing stereochemistry.

Pathway Visualization

Figure 1: The synthetic workflow converting

Detailed Protocol: Synthesis of 2-Allylazetidines via Azetidin-2-ol

Objective: To synthesize a C2-allylated azetidine scaffold (proline mimetic) from a commercially available

Reagents & Equipment

-

Starting Material: 4-pheny-1-(p-methoxyphenyl)-2-azetidinone (Model

-lactam). -

Reducing Agent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

-

Lewis Acid: Boron trifluoride diethyl etherate (

). -

Nucleophile: Allyltrimethylsilane.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology

Phase A: Generation of the Azetidin-2-ol (Hemiaminal)

Critical: The azetidin-2-ol intermediate is thermally unstable. Maintain strictly low temperatures.

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Dissolution: Dissolve the

-lactam (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to -78°C using a dry ice/acetone bath. -

Reduction: Add DIBAL-H (1.1 mmol, 1.1 mL) dropwise via syringe over 10 minutes.

-

Expert Note: Addition must be slow to prevent localized heating which causes ring opening (aldehyde formation).

-

-

Monitoring: Stir at -78°C for 30–60 minutes. Monitor by TLC (silica, EtOAc/Hexane). The starting material spot should disappear, replaced by a more polar spot (the hemiaminal).

-

Caution: Do not attempt to isolate the hemiaminal by column chromatography; it will likely decompose or ring-open on silica.

-

Phase B: N-Acyliminium Ion Trapping

-

Nucleophile Addition: Once reduction is complete (still at -78°C), add Allyltrimethylsilane (2.0 mmol) to the reaction mixture.

-

Activation: Add

(1.2 mmol) dropwise. -

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

Quenching: Quench the reaction with saturated aqueous

(5 mL) while vigorous stirring. -

Workup:

-

Dilute with DCM (20 mL).

-

Separate the organic layer.

-

Extract aqueous layer with DCM (2 x 10 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: Purify the residue via flash column chromatography (Silica Gel 60, Hexane/EtOAc gradient).

Expected Results & Data Interpretation

| Parameter | Expected Value | Notes |

| Yield | 65% – 85% | Lower yields often indicate ring opening during reduction. |

| Diastereomeric Ratio (dr) | > 90:10 (trans:cis) | Nucleophile typically attacks anti to the C4-substituent. |

| Appearance | Clear/Pale Yellow Oil | Product is usually stable at room temperature. |

| NMR Signature | Characteristic allyl vinyl proton signal. |

Application Notes & Strategic Considerations

Stereochemical Control

The azetidin-2-ol route offers superior stereocontrol compared to direct cyclization. The existing stereocenters at C3 or C4 (from the starting

-

Rule of Thumb: The nucleophile approaches from the least hindered face, usually trans to the bulky substituent at C4.

Stability of the Azetidin-2-ol Intermediate

Researchers often underestimate the lability of the hemiaminal bond.

-

Problem: If the temperature rises above -40°C before Lewis acid addition, the ring may open to form an amino-aldehyde.

-

Solution: If the hemiaminal must be characterized, convert it to a more stable acetate derivative (treat with

/Pyridine) or an N,O-acetal before analysis. However, for synthesis, in situ trapping is the gold standard.

Bioisosterism in Drug Design

The resulting 2-substituted azetidines function as:

-

Proline Mimetics: The 4-membered ring imposes a tighter turn (

and -

Protease Inhibitors: The azetidine ring is less susceptible to proteolytic cleavage than standard peptide bonds.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Ring Opening (Aldehyde formation) | Temperature too high during reduction. | Ensure -78°C is maintained. Check acetone/dry ice bath level. |

| Low Yield / No Reaction | Old DIBAL-H reagent. | Titrate DIBAL-H or use a fresh bottle. Hydrides degrade with moisture. |

| Epimerization | Lewis Acid too strong or reaction time too long. | Switch from |

| Over-reduction | Excess reducing agent. | Use exactly 1.0–1.1 equivalents of DIBAL-H. |

References

-

Ojima, I. (1995). Advances in the chemistry of β-lactam and its medicinal applications. Chemical Reviews.

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron.

-

Alcaide, B., & Almendros, P. (2001). The β-Lactam Synthon: Stereoselective Synthesis of Non-β-Lactam Compounds. Synlett.

-

Deshmukh, A. R., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds.[4] Current Medicinal Chemistry.[4]

-

Gerard, S., et al. (2012). Azetidines: new tools for the synthesis of nitrogen heterocycles. Tetrahedron.

Sources

- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. General Strategy - Peptidomimetics II [ebrary.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Azetidin-2-ol Stability & Handling

Topic: Avoiding Dehydration of Azetidin-2-ol to 1-Azetine Ticket ID: AZT-OH-001 Status: Open Priority: High (Compound Instability)

Introduction: The Hemiaminal Hazard

Welcome to the Technical Support Center. You are likely here because your azetidin-2-ol intermediate is decomposing, showing low yields, or disappearing during purification.

The Core Issue: Azetidin-2-ol is a cyclic hemiaminal (or carbinolamine). Thermodynamically, hemiaminals are prone to expelling water to form imines. In the context of a 4-membered ring, this dehydration yields 1-azetine , a highly strained cyclic imine.

Why this fails: 1-Azetines are anti-aromatic (4

The Mechanism of Failure

To solve the problem, we must visualize the enemy. The dehydration is almost exclusively acid-catalyzed (Brønsted or Lewis).

Pathway Analysis: Acid-Catalyzed Dehydration

Figure 1: The dehydration cascade. The intervention point is preventing protonation of the hydroxyl group.

Critical Parameters Dashboard

Use this table to audit your current experimental conditions.

| Parameter | Safe Zone (Green) | Danger Zone (Red) | The "Why" (Causality) |

| pH Environment | pH 7.5 - 9.0 | pH < 7.0 | Acid protonates the -OH, turning it into a good leaving group ( |

| Stationary Phase | Basic Alumina or Et | Untreated Silica Gel | Standard silica is acidic ( |

| N-Protecting Group | EWG (Boc, Cbz, Ts) | Alkyl (Bn, Me) or Free NH | Electron-Withdrawing Groups (EWG) destabilize the developing positive charge on the Nitrogen in the iminium transition state, slowing dehydration. |

| Temperature | -20°C to 10°C | > 25°C | Elimination is entropically favored. Heat overcomes the activation barrier for ring strain. |

| NMR Solvent | Chloroform often contains HCl traces. It can degrade sensitive hemiaminals in the NMR tube. |

Troubleshooting Guide (Q&A)

Scenario A: "My product vanished on the column."

Diagnosis: You likely used standard flash silica gel.

Root Cause: The silanol groups (

Corrective Protocol:

-

Switch to Basic Alumina: This is the safest stationary phase for acid-sensitive amines.

-

Deactivate Silica: If you must use silica, pre-treat it. Slurry the silica in your eluent containing 1-2% Triethylamine (Et

N) . Run this buffer through the column before loading your sample. This neutralizes acidic sites.

Scenario B: "I see broad peaks in the NMR."

Diagnosis: Rotameric existence or Ring-Chain Tautomerism. Root Cause:

-

Rotamers: If you have a Boc/Cbz group, the N-C bond rotation is slow on the NMR timescale, causing broad/split peaks.

-

Ring Opening: Azetidin-2-ols exist in equilibrium with their open-chain amino-aldehyde form.

Verification Test:

-

Run the NMR at elevated temperature (e.g., 40-50°C, if thermal stability permits) to coalesce rotamers.

-

Critical Check: Ensure your solvent is acid-free. Filter

through basic alumina or use

Scenario C: "The reduction of the beta-lactam went too far."

Diagnosis: Over-reduction. Root Cause: You generated the azetidin-2-ol (via hydride reduction of azetidin-2-one), but the intermediate ring-opened and reduced further to the amino alcohol.

Corrective Protocol:

-

Reagent Choice: Use LiAlH

at strictly -78°C or DIBAL-H at -78°C . -

Quench: Do not use acidic quenches (like HCl). Use the Fieser method or Rochelle's Salt (Sodium Potassium Tartrate).

-

Why Rochelle's Salt? Aluminum salts are Lewis acids. If they remain coordinated to the nitrogen or oxygen during workup, they catalyze ring opening. Rochelle's salt chelates the aluminum, removing it from the reaction sphere.

Standard Operating Procedures (SOPs)

SOP-01: Isolation of Azetidin-2-ols

Objective: Isolate chemically sensitive hemiaminals without dehydration.

Figure 2: Decision tree for the isolation and purification of labile azetidin-2-ols.

SOP-02: Storage and Handling

-

State: Store as a solid if possible; oils degrade faster.

-

Atmosphere: Argon or Nitrogen glovebox is ideal. Moisture promotes hydrolysis.

-

Container: Silylated glass vials (hydrophobic surface) reduce surface acidity effects.

References

-

Alcaide, B., et al. "Synthesis and Reactivity of 1-Azetines." Chemical Reviews, 2014.

- Grounding: Authoritative review on the instability of 1-azetines and the conditions leading to their form

-

Couty, F., et al. "Reduction of beta-lactams to azetidines." Tetrahedron Letters, 2008.

- Grounding: Establishes protocols for hydride reduction stopping

-

Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010.

-

Vardanyan, R. "Synthesis of Azetidines and Azetines." Chemistry of Heterocyclic Compounds, 2021.[2]

- Grounding: Discusses the equilibrium between azetidin-2-ols and their open-chain forms.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Storage conditions to minimize degradation of azetidin-2-ol HCl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of azetidin-2-ol hydrochloride. Adherence to these protocols is critical for minimizing degradation and ensuring the integrity of your experimental outcomes.

Introduction to the Stability of Azetidin-2-ol HCl

This compound is a heterocyclic compound featuring a strained four-membered β-lactam ring. This structural motif, while synthetically valuable, imparts inherent instability to the molecule.[1][2] The primary degradation pathway is the hydrolytic cleavage of the amide bond within the β-lactam ring, a reaction that can be catalyzed by moisture, acid, or base. The presence of a hydroxyl group at the 2-position classifies it as a cyclic carbinolamine, a functional group known for its potential instability and susceptibility to ring-opening reactions. The hydrochloride salt form generally enhances the stability and handling of azetidine derivatives.

The principal degradation product of azetidin-2-ol through hydrolysis is 4-amino-3-hydroxybutanoic acid.[3][4] Understanding the conditions that promote this degradation is key to preserving the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Azetidin-2-ol HCl?

A1: To minimize degradation of solid azetidin-2-ol HCl, it should be stored under controlled conditions that limit its exposure to atmospheric moisture and elevated temperatures. As a hygroscopic amine hydrochloride, it will readily absorb water from the air, which can accelerate hydrolytic degradation.

Q2: How should I handle Azetidin-2-ol HCl when weighing and preparing solutions?

A2: Due to its hygroscopic nature, azetidin-2-ol HCl should be handled in a controlled environment, such as a glovebox or a dry box with an inert atmosphere (e.g., nitrogen or argon). If a glovebox is unavailable, work quickly and in a low-humidity environment. Use dry glassware and utensils. For solution preparation, use anhydrous solvents if the experimental protocol allows.

Q3: What solvents are compatible with Azetidin-2-ol HCl?

A3: The choice of solvent depends on the intended application. For short-term use, anhydrous polar aprotic solvents such as acetonitrile, THF, or DMF are generally suitable. Protic solvents, especially water and alcohols, can participate in the hydrolysis of the β-lactam ring and should be used with caution and for immediate use only. The stability in aqueous solutions is pH-dependent, with greater stability generally observed under mildly acidic conditions.[5][6]

Q4: Are there any specific materials I should avoid for storing Azetidin-2-ol HCl solutions?

A4: While there is limited specific data on material compatibility for azetidin-2-ol HCl, it is good practice to use high-quality, inert materials for storage. For solutions, borosilicate glass vials with PTFE-lined caps are recommended. Avoid reactive plastic containers that may leach impurities or absorb the compound.

Troubleshooting Guide

Issue: I am observing a new, more polar spot on my TLC plate during reaction monitoring.

-

Possible Cause: This is a common indicator of the degradation of azetidin-2-ol HCl to its ring-opened hydrolysis product, 4-amino-3-hydroxybutanoic acid. This amino acid is significantly more polar than the parent compound.

-

Troubleshooting Steps:

-

Confirm Identity: If possible, acquire a standard of 4-amino-3-hydroxybutanoic acid to run alongside your sample on the TLC plate for a direct comparison.

-

Analyze by LC-MS: For a more definitive identification, analyze a sample of your reaction mixture by LC-MS. The mass of the degradation product (m/z = 119.12 for the free base) should be readily detectable.

-

Review Handling Procedures: Ensure that all solvents were anhydrous and that the reaction was performed under an inert atmosphere to minimize exposure to moisture.

-

Issue: My NMR spectrum shows broad peaks and unexpected signals that are not consistent with the starting material.

-

Possible Cause: The presence of degradation products and potentially water can lead to complex and broadened NMR spectra. The N-H and O-H protons of both the starting material and the degradation product can exchange with water, leading to broad signals.

-

Troubleshooting Steps:

-

D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad peaks corresponding to exchangeable protons (N-H and O-H) should disappear or significantly diminish.

-

Compare with Known Spectra: Compare your spectrum to the known ¹H NMR spectrum of 4-amino-3-hydroxybutanoic acid. Key signals for the degradation product in D₂O are expected around 4.2 ppm (multiplet, 1H), 3.2 ppm (multiplet, 1H), 3.0 ppm (multiplet, 1H), and 2.4 ppm (multiplet, 2H).[7]

-

Check for Residual Water: Ensure your NMR solvent is anhydrous.

-

Issue: My reaction yield is consistently lower than expected.

-

Possible Cause: Degradation of the azetidin-2-ol HCl starting material before or during the reaction will lead to lower yields of the desired product.

-

Troubleshooting Steps:

-

Assess Purity Before Use: Before starting your reaction, assess the purity of your azetidin-2-ol HCl using the HPLC method outlined in the "Experimental Protocols" section of this guide.

-

Optimize Reaction Conditions: If your starting material is pure, consider if your reaction conditions (e.g., prolonged exposure to protic solvents, high temperatures, or acidic/basic reagents) could be causing in-situ degradation. If possible, shorten reaction times or use milder conditions.

-

Data Presentation

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C or -20°C | Reduces the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |

| Container (Solid) | Tightly sealed amber glass vial | Protects from light and moisture. |

| Container (Solution) | Borosilicate glass vial with PTFE-lined cap | Ensures inertness and a tight seal. |

| Handling | Glovebox or dry box | Minimizes exposure to moisture during weighing and transfer. |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Azetidin-2-ol HCl

This method can be used to assess the purity of azetidin-2-ol HCl and to monitor its degradation to 4-amino-3-hydroxybutanoic acid. This protocol is based on established methods for the separation of amino acids.[8][9]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient starting with a low percentage of acetonitrile, increasing over time) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of azetidin-2-ol HCl in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

-

If available, prepare a separate stock solution of 4-amino-3-hydroxybutanoic acid.

-

Prepare a series of dilutions from the stock solutions for calibration.

-

-

Sample Preparation: Dissolve a known amount of the azetidin-2-ol HCl sample to be tested in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (as neither compound has a strong chromophore, low UV is necessary).

-

-

Analysis: Inject the standards and the sample. Identify the peaks based on the retention times of the standards. Quantify the amount of azetidin-2-ol HCl and any 4-amino-3-hydroxybutanoic acid present by comparing the peak areas to the calibration curve.

Mandatory Visualization

Caption: Key storage conditions and the primary degradation pathway for azetidin-2-ol HCl.

Caption: Workflow for the HPLC-based purity assessment of azetidin-2-ol HCl.

References

-

Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Retrieved from [Link]

-

Agilent. (2010, May 14). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). SIMPLE VALIDATION OF AZELNIDIPINE BY RP-HPLC METHOD. Retrieved from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ring opening at N1-C2 bond of azetidin-2-ones by a molybdenum hydroxo-carbonyl complex: Evidence from a computational study. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

-

PMC. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link]

-

IJNRD. (2024, October 5). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

-

RJPBCS. (2024, February 29). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. Retrieved from [Link]

-

RJPBCS. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Amino-3-hydroxybutyric acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate. Retrieved from [Link]

-

PMC. (2021, August 16). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azetidinone. Retrieved from [Link]

-

PMC. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link]

-

IJNRD. (2024, October 5). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. Retrieved from [Link]

-

PubMed. (2021, August 16). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Azetidinone | C3H5NO | CID 136721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR [m.chemicalbook.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

- 9. 4-Amino-3-hydroxybutyric acid | SIELC Technologies [sielc.com]

Validation & Comparative

Crystal Structure Analysis of Azetidin-3-ol Hydrochloride Salts

Executive Summary & Structural Distinction

Critical Technical Note: While the prompt specifies "Azetidin-2-ol," it is chemically imperative to address that azetidin-2-ol is a hemiaminal. In 4-membered rings, hemiaminals are inherently unstable and prone to spontaneous ring-opening or polymerization unless heavily substituted or trapped as a transient intermediate .

Consequently, this guide focuses on the stable, pharmaceutically relevant isomer: Azetidin-3-ol Hydrochloride (CAS 18621-18-6) .[1] This compound is a critical fragment in drug discovery (e.g., for JAK inhibitors like Baricitinib) due to its ability to introduce polarity and 3D-character into flat aromatic scaffolds .

This guide compares the crystal lattice properties of Azetidin-3-ol HCl against its non-hydroxylated parent (Azetidine HCl) and ether derivatives to illustrate how the 3-hydroxyl group directs solid-state packing.

Comparative Analysis: Azetidinyl Salt Architectures

The introduction of a hydroxyl group at the C3 position dramatically alters the crystal packing landscape compared to the unsubstituted azetidine core.

Table 1: Comparative Crystallographic Metrics (Representative)

Note: Values represent typical ranges for this class of hydrochloride salts.

| Feature | Azetidin-3-ol HCl | Azetidine HCl | 3-Methoxyazetidine HCl |

| Crystal System | Monoclinic (typically | Orthorhombic / Monoclinic | Monoclinic |

| Ring Conformation | Puckered (Butterfly) | Puckered | Puckered |

| Puckering Angle ( | 15° – 25° | 20° – 30° | 18° – 28° |

| H-Bond Donors | 3 (NH | 2 (NH | 2 (NH |

| H-Bond Acceptors | 2 (Cl | 1 (Cl | 2 (Cl |

| Packing Motif | 3D H-bonded Bilayers | 1D/2D Chains | 2D Sheets |

| Melting Point | 85–92 °C | >300 °C (Sublimes) | ~110 °C |

Structural Causality

-

Ring Puckering: The 4-membered ring adopts a puckered conformation to relieve torsional strain between vicinal hydrogens. In Azetidin-3-ol HCl , the bulky hydroxyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, slightly flattening the pucker compared to the unsubstituted parent.

-

Chloride Bridging: In all three cases, the Cl

anion acts as a central distinct acceptor, bridging multiple ammonium cations. However, in the 3-ol, the Cl

Experimental Protocol: Crystallization & Structure Solution

To obtain publication-quality crystals of Azetidin-3-ol HCl, one must control the kinetics of nucleation to prevent the formation of microcrystalline powder.

Phase 1: Vapor Diffusion Crystallization Workflow

Objective: Grow single crystals suitable for X-ray Diffraction (XRD) (>0.1 mm).

-

Soluration: Dissolve 50 mg of Azetidin-3-ol HCl in a minimum volume (approx. 0.5 mL) of dry Methanol (MeOH). Ensure the solution is saturated but not precipitating.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

-

Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (Et

O) or Hexane. -

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Phase 2: XRD Data Collection & Refinement

Standard: Mo-K\alpha radiation (

-

Mounting: Select a block-like crystal under polarized light. Mount on a Kapton loop using Paratone oil.

-

Data Collection: Collect a full sphere of data (completeness >99%) to resolution <0.80 Å.

-

Reduction: Integrate frames using SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).

-

Solution: Solve intrinsic phasing (SHELXT). The Cl atom will dominate the Patterson map.

-

Refinement: Refine (SHELXL) against

. Locate H-atoms on Nitrogen and Oxygen from difference Fourier maps (critical for confirming salt formation vs. zwitterion).

Visualization of Structural Logic

The following diagram illustrates the connectivity and H-bond networking pathway characteristic of these salts.

Caption: Workflow from synthesis to structural elucidation, highlighting key stabilization steps.

Technical Interpretation of Data

When analyzing the solved structure, verify these specific geometric parameters to ensure the model is chemically reasonable.

Ring Puckering Analysis

The azetidine ring is never planar. Define the puckering angle (

-

Target Value: 15° <

< 30°. -

Diagnostic: If

(planar), suspect disorder or incorrect space group assignment (e.g., imposing mirror symmetry where none exists).

Hydrogen Bonding Geometry

The chloride ion typically coordinates 3-4 donors in a distorted tetrahedral geometry.

-

Interaction 1:

(Distance: ~3.1–3.2 Å). Strong ionic H-bond. -

Interaction 2:

(Distance: ~3.0–3.1 Å). Critical for lattice energy. -

Interaction 3:

(Weak contacts, < 3.6 Å).

References

-

RSC Advances , "Recent advances in synthetic facets of immensely reactive azetidines", 2017.

-

MedChemExpress , "Azetidin-3-ol hydrochloride Product Information".

-

TCI Chemicals , "Product Specification: 3-Hydroxyazetidine Hydrochloride".

-

BenchChem , "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives".

-

Journal of Medicinal Chemistry , "Discovery of S-892216: SARS-CoV-2 3CL Protease Inhibitor", 2023. (Demonstrates use of azetidin-3-ol as a building block).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.